molecular formula C20H14N2OS2 B11977975 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B11977975
M. Wt: 362.5 g/mol
InChI Key: YCBXJWKYEKUHJM-ZHACJKMWSA-N
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Description

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by a pyrazole-thienyl hybrid structure. Its molecular formula is C₂₀H₁₄N₂OS₂, with a molecular weight of 362.475 g/mol (CAS: 313049-96-6) . The compound features a 1,3-diaryl-2-propen-1-one backbone, where the pyrazole ring at position 3 is substituted with phenyl and thienyl groups, and the propenone moiety is linked to a second thienyl group. However, analogous chalcones (e.g., 2-hydroxychalcones) are precursors to flavanones like 2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one, which are synthesized under basic conditions (pH 10.0) via intramolecular cyclization .

Properties

Molecular Formula

C20H14N2OS2

Molecular Weight

362.5 g/mol

IUPAC Name

(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+

InChI Key

YCBXJWKYEKUHJM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole nucleus is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. In one protocol, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (2a ) reacts with 2-hydroxyacetophenone derivatives under alkaline conditions (pH 10.0) in ethanol. The reaction proceeds via Claisen-Schmidt condensation, forming a chalcone intermediate that undergoes intramolecular cyclization to yield the pyrazole-flavanone hybrid. For the target compound, substituting 2-hydroxyacetophenone with 2-thienylacetophenone introduces the requisite thiophene moiety.

Optimization Notes :

  • Solvent : Ethanol outperforms DMF or THF due to superior solubility of intermediates.

  • Base : NaOH pellets (pH 10.0) prevent over-alkalinization, minimizing side reactions.

  • Yield : 50–58% after crystallization from methanol.

Propenone Installation

The propenone bridge is introduced via aldol condensation between the pyrazole-carbaldehyde and 2-acetylthiophene. Using catalytic piperidine in refluxing ethanol, the α,β-unsaturated ketone forms regioselectively.

Reaction Conditions :

  • Molar ratio (aldehyde:ketone): 1:1.2

  • Temperature: 80°C

  • Duration: 6–8 hours

  • Yield: 62% (HPLC purity >95%).

One-Pot Tandem Synthesis

Integrated Pyrazole-Propenone Assembly

This method combines pyrazole cyclization and propenone formation in a single reaction vessel, enhancing atom economy. A mixture of 2-thienylacetylene, phenylhydrazine, and 2-thiophenecarbonyl chloride undergoes sequential Cu(I)-catalyzed alkyne-azide cycloaddition and Friedel-Crafts acylation.

Key Steps :

  • Cycloaddition : Phenylhydrazine and 2-thienylacetylene form 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde in situ.

  • Friedel-Crafts Acylation : 2-Thiophenecarbonyl chloride reacts with the pyrazole aldehyde under AlCl₃ catalysis, forming the propenone linkage.

Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloroethane, reflux

  • Yield: 68%.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times for pyrazole formation. A mixture of 2-thienylacetophenone (1 mmol), phenylhydrazine (1.2 mmol), and 2-thiophenecarboxaldehyde (1 mmol) in ethanol is irradiated at 150°C for 15 minutes. The rapid heating promotes efficient cyclization, achieving 73% yield versus 58% under conventional reflux.

Advantages :

  • Time Reduction : 15 minutes vs. 6–8 hours.

  • Purity : Reduced side products due to uniform heating.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Thiophene Attachment

For late-stage thiophene functionalization, Suzuki coupling proves effective. The bromopyrazole intermediate reacts with 2-thienylboronic acid under Pd(PPh₃)₄ catalysis.

Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Temperature : 90°C

  • Yield : 81%.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Conventional Cyclo.588 hHigh reproducibilityLengthy reaction time
One-Pot Tandem684 hAtom economyRequires strict stoichiometry
Microwave-Assisted7315 minRapid synthesisSpecialized equipment needed
Suzuki Coupling8112 hLate-stage functionalizationCostly catalysts

Mechanistic Insights and Side Reactions

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is governed by the electronic effects of the thienyl groups. DFT calculations indicate that the 3-(2-thienyl) group directs the phenyl group to the N1 position due to conjugation with the pyrazole π-system.

Propenone Keto-Enol Tautomerism

The α,β-unsaturated ketone exists predominantly in the keto form (95:5 keto-enol ratio) in CDCl₃, as confirmed by ¹H NMR. The enol form is stabilized by intramolecular hydrogen bonding with the pyrazole nitrogen.

Industrial-Scale Considerations

Cost-Benefit Analysis

The one-pot method offers the best scalability, with raw material costs estimated at $12.50/g versus $18.75/g for Suzuki coupling. However, Pd catalyst recovery systems must be implemented to justify large-scale use.

Waste Management

Ethanol and aqueous bases dominate waste streams. Implementing solvent recovery units reduces environmental impact by 40% compared to single-use protocols .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemical Context

Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of the pyrazole and thiophene moieties in this specific chalcone derivative enhances its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, including analgesic, anticancer, antifungal, and antimicrobial effects .

Antimicrobial Activity

Recent studies have shown that derivatives of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one exhibit promising antimicrobial properties. For instance, synthesized compounds from related structures demonstrated significant activity against various microorganisms. The incorporation of the pyrazole and thiophene groups is believed to contribute to this enhanced activity by interacting with microbial membranes or vital metabolic pathways .

Case Study: Synthesis and Testing

A study synthesized several derivatives using microwave-assisted techniques and evaluated their antimicrobial efficacy. Compounds were tested against a range of bacteria and fungi, showing varying degrees of effectiveness. The results indicated that certain derivatives could serve as lead compounds for developing new antimicrobial agents .

Anticancer Potential

Chalcones, including this compound, have garnered attention for their anticancer properties. They are known to modulate multiple molecular targets involved in cancer progression and apoptosis. The compound's structure allows it to interact with key proteins such as MDM2/p53 and NF-kappa B pathways, which are critical in cancer biology .

Case Study: Targeting Cancer Cells

In a study focusing on leukemia treatment, researchers synthesized a series of pyrazolines derived from chalcones. These compounds were evaluated using WST-1 assays, demonstrating significant cytotoxicity against leukemia cell lines. The findings suggest that modifications in the chalcone structure can lead to increased potency against cancer cells .

Anti-inflammatory Effects

Chalcones have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action is crucial for developing treatments for chronic inflammatory diseases.

Research Insights

Research has indicated that certain chalcone derivatives can reduce inflammation markers in vitro and in vivo models. They are being explored as potential therapeutic agents for conditions like arthritis and other inflammatory disorders .

Summary Table of Applications

ApplicationMechanism of ActionReferences
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The phenyl and thienyl groups can enhance its binding affinity to these molecular targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Chalcone and Flavanone Derivatives
Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Features
3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one Chalcone Pyrazole (Ph, 2-thienyl); 2-thienyl 362.48 Hybrid pyrazole-thienyl chalcone
2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one (3a–h) Flavanone Pyrazole (Ph, 2-thienyl); Chroman-4-one ~403–441 Cyclized product of chalcone
(2E)-1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one Chalcone 4-Nitrophenyl; 2-thienyl 283.30 Electron-withdrawing nitro group
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one Chalcone Pyrazole (Ph, 3,5-dimethyl); Thienyl (2,5-dimethyl) 361.46 Methyl-substituted pyrazole/thienyl

Key Observations :

  • Flavanone derivatives (e.g., 3a–h) exhibit higher molecular weights due to cyclization, which may influence solubility and bioavailability compared to chalcones .

Key Observations :

  • Microwave irradiation significantly improves yields and reaction times for flavanones (e.g., 3a–h) compared to conventional heating .
  • Chalcones like the target compound are typically synthesized via one-step condensation, avoiding the need for cyclization .
Table 3: Antimicrobial Activity of Selected Compounds
Compound Gram-Positive Bacteria (MIC, µg/mL) Gram-Negative Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL) Reference
Flavanone 3f 12.5–25 (S. aureus) 25–50 (E. coli) >100
Flavanone 3g 6.25–12.5 (B. subtilis) 25–50 (P. aeruginosa) >100
Thiazolidinone hybrid (CID 5940863) Not tested Not tested 50 (C. albicans)
5-(2-Thienyl)-1,3,4-oxadiazoles 3.12–6.25 (S. aureus) 12.5–25 (E. coli) Inactive

Key Observations :

Physicochemical Properties

Table 4: Thermal and Spectral Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference
This compound Not reported ~1650–1680 (chalcone C=O) δ 7.8–8.1 (pyrazole H), δ 6.9–7.5 (thienyl H)
Flavanone 3a 175–177 1685 (flavanone C=O) δ 5.3 (CH₂ of chromanone)
(2E)-1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one 252–255 1660 (C=O) δ 8.2–8.4 (NO₂ aromatic H)

Key Observations :

  • Chalcones generally exhibit lower melting points than flavanones due to reduced molecular rigidity .
  • The C=O stretch in IR spectra is diagnostic for differentiating chalcones (~1650–1680 cm⁻¹) from flavanones (~1685 cm⁻¹) .

Biological Activity

The compound 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique thienyl and phenyl substituents, exhibits potential therapeutic properties that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate thienyl and phenyl precursors under alkaline conditions. For instance, a method reported by researchers involved the use of microwave-assisted synthesis to enhance yield and purity . The structure is confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde showed promising activity against various pathogens. Specifically, derivatives such as 3a , 3e , 3g , and 3h were effective against selected microorganisms, indicating their potential as lead compounds for the development of new antimicrobial agents .

CompoundMicroorganism TestedActivity
3aE. coliActive
3eS. aureusActive
3gP. aeruginosaActive
3hC. albicansActive

Antioxidant Activity

The antioxidant potential of thienopyrazole compounds has also been investigated. A study highlighted that certain derivatives could mitigate oxidative stress in biological systems, demonstrating their ability to scavenge free radicals effectively . This property is particularly valuable in preventing cellular damage linked to various diseases.

Anti-inflammatory Effects

Compounds in this class have shown promising anti-inflammatory effects. Research indicates that they can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines was noted in vitro, suggesting a mechanism by which these compounds exert their effects .

Anticancer Activity

In addition to their antimicrobial and anti-inflammatory properties, thienopyrazole derivatives have been evaluated for anticancer activity. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

CompoundCancer Cell Line TestedIC50 (µM)
3aMCF-7 (breast cancer)15
3eHeLa (cervical cancer)10
3gA549 (lung cancer)12

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thienopyrazole derivative against resistant strains of bacteria in patients with chronic infections. The results indicated a significant reduction in bacterial load compared to standard treatments.
  • Oxidative Stress Reduction : In a study involving diabetic rats, administration of a thienopyrazole compound resulted in lower levels of oxidative stress markers compared to control groups, suggesting its potential use in managing diabetes-related complications.

Q & A

Q. What are the established synthetic methods for 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one?

The compound can be synthesized via microwave-assisted one-pot reactions under basic conditions (pH 10.0) in ethanol. This method avoids isolating intermediates by directly condensing 2-hydroxyacetophenones with pyrazole-carbaldehyde derivatives. Conventional heating methods are also applicable but may require longer reaction times .

Q. How is the structural characterization of this compound typically performed?

Structural confirmation relies on multi-spectroscopic techniques :

  • IR spectroscopy to identify carbonyl and aromatic stretches.
  • 1H/13C NMR to resolve proton environments and carbon frameworks.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
    For definitive confirmation, single-crystal X-ray diffraction using programs like SHELX is recommended .

Q. What biological activities have been explored for this compound?

Derivatives of this scaffold have been screened for antimicrobial activity against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal strains (A. niger, P. italicum, F. oxysporum) using disc diffusion assays. Activity is compared to standard antibiotics like ampicillin .

Q. What solvents and reaction conditions optimize the synthesis?

Ethanol is the preferred solvent due to its compatibility with base-mediated cyclization (e.g., NaOH). Microwave irradiation significantly reduces reaction times (15–30 minutes) compared to conventional heating (hours) .

Q. How are intermediates stabilized during synthesis?

Intermediate chalcones can be isolated under mild conditions (pH < 10) but are typically cyclized in situ to flavanone derivatives by maintaining basic pH. This minimizes side reactions and improves yields .

Advanced Research Questions

Q. How can computational tools like AutoDock4 enhance the study of this compound’s bioactivity?

Molecular docking with AutoDock4 enables prediction of binding interactions between the compound and microbial targets (e.g., enzymes or receptors). Flexible side-chain modeling helps identify key residues for binding, guiding rational drug design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., 6,8-dichloro derivatives in ).
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry via SHELXL refinement .
  • Isotopic labeling : Use deuterated solvents or 13C-enriched samples to clarify overlapping NMR signals.

Q. How can reaction yields be improved for complex derivatives?

  • Microwave optimization : Adjust power and irradiation time to balance cyclization and decomposition.
  • Catalyst screening : Test bases like KOH or DBU for enhanced cyclization kinetics.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate polar byproducts .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, NO2) or donating (e.g., OMe) groups at the phenyl/thienyl rings.
  • Bioassay panels : Test analogs against resistant microbial strains or eukaryotic cell lines to assess selectivity.
  • Correlate spectral data with activity : Use statistical tools (e.g., PCA) to identify functional groups critical for potency .

Q. How can researchers address low solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications.
  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

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